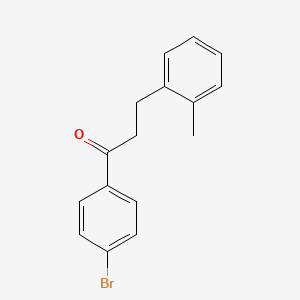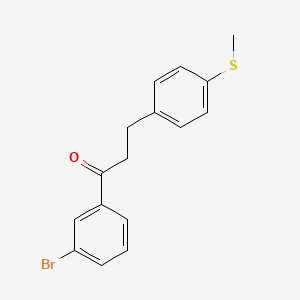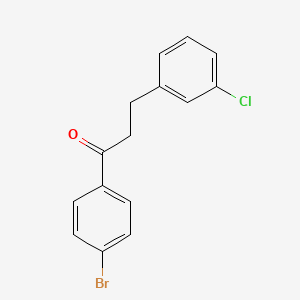
4-chloro-1-ethyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
One study highlighted the synthesis of compounds related to 4-chloro-1-ethyl-5-methyl-1H-pyrazole, showing fungicidal activity against Rhizoctonia solani, a major rice disease in China. The study found that specific derivatives exhibited high fungicidal activity, suggesting the potential agricultural applications of these compounds in managing rice sheath blight disease (Chen, Li, & Han, 2000).
Anticancer Properties
Another research focus is the synthesis of derivatives for potential anticancer properties. A study synthesized quadracyclic regioisomers with noted in vitro antiproliferative activity, indicating that certain derivatives could surpass the effectiveness of existing anticancer agents like paclitaxel (Jose, 2017).
Antimicrobial and Anticancer Agents
Further investigation into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown promising antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity than reference drugs, alongside significant antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antimicrobial Activity
Additionally, certain derivatives have been evaluated for their antioxidant and antimicrobial activities. Research indicates that some compounds exhibit good to excellent antimicrobial activity, alongside promising antioxidant properties, suggesting their potential use in medical and pharmaceutical applications (Umesha, Rai, & Harish Nayaka, 2009).
Safety and Hazards
“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile structure and reactivity .
Result of Action
Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
4-chloro-1-ethyl-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and protein function . For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . High doses of the compound can also result in toxic or adverse effects, such as organ damage and impaired physiological function.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, inhibition of a metabolic enzyme by the compound can result in the accumulation of its substrate and depletion of its product, disrupting the normal metabolic flow.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity. For instance, localization to the mitochondria may allow the compound to directly affect mitochondrial enzymes and energy production.
Properties
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRMLYGHCJLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)













